

13-Dehydroxyindaconitine molecular formula and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588448 Get Quote

In-Depth Technical Guide: 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, presents a molecule of significant interest in the field of natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its core molecular and biological characteristics, including its physicochemical properties, and putative biological activities. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Molecular Data

13-Dehydroxyindaconitine is a naturally occurring alkaloid predominantly isolated from the roots of Aconitum kusnezoffii. Its fundamental molecular attributes are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C34H47NO9	[1][2]
Molecular Weight	613.74 g/mol	[1][2]
Class	C19-Diterpenoid Alkaloid	
Natural Source	Aconitum kusnezoffii	[1]

Putative Biological Activities and Mechanisms of Action

Preliminary investigations and data on related aconitine-type alkaloids suggest that **13- Dehydroxyindaconitine** may possess a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and anticancer properties. The proposed mechanisms for these activities are outlined below.

Antioxidant Activity

The antioxidant potential of **13-Dehydroxyindaconitine** is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. This is a crucial mechanism for protecting cells from damage induced by reactive oxygen species (ROS).

Anti-Inflammatory Effects

It is hypothesized that **13-Dehydroxyindaconitine** exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target in this context is the Nuclear Factor-kappa B (NF-kB) signaling pathway, a central regulator of inflammation.

Anticancer Activity

The potential anticancer activity of **13-Dehydroxyindaconitine** is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the extraction, purification, and biological evaluation of **13-Dehydroxyindaconitine**. These protocols are based on standard methodologies used for the study of diterpenoid alkaloids.

Extraction and Isolation of Alkaloids from Aconitum kusnezoffii

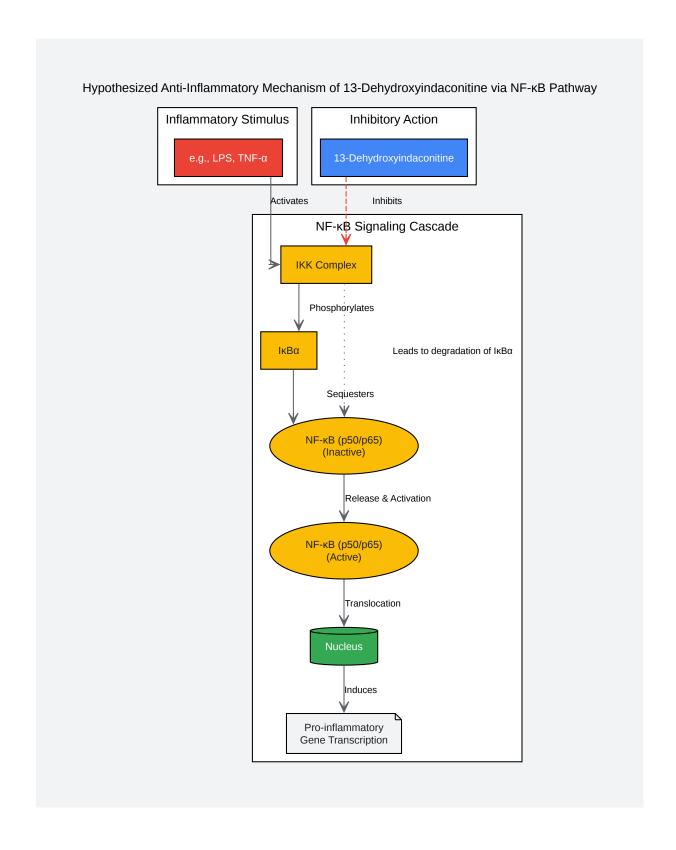
This protocol outlines a general procedure for the extraction of total alkaloids from the roots of Aconitum kusnezoffii, from which **13-Dehydroxyindaconitine** can be further purified.

- Plant Material Preparation: Dried and powdered roots of Aconitum kusnezoffii are used as the starting material.
- Extraction:
 - The powdered plant material is subjected to ultrasonic-assisted extraction with 75% ethanol at a solid-to-liquid ratio of 1:10 for 2 hours.[2]
 - Alternatively, a reflux extraction method can be employed.[2]
- Filtration and Concentration: The extract is filtered, and the ethanol is removed under reduced pressure to yield a concentrated crude extract.[3]
- Acid-Base Extraction for Alkaloid Enrichment:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.
 - The aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
 - The pH of the aqueous layer is adjusted to alkaline (e.g., with ammonia water) to deprotonate the alkaloids, making them soluble in organic solvents.
 - The alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.[4]

 Purification: The enriched alkaloid fraction is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate 13-Dehydroxyindaconitine.

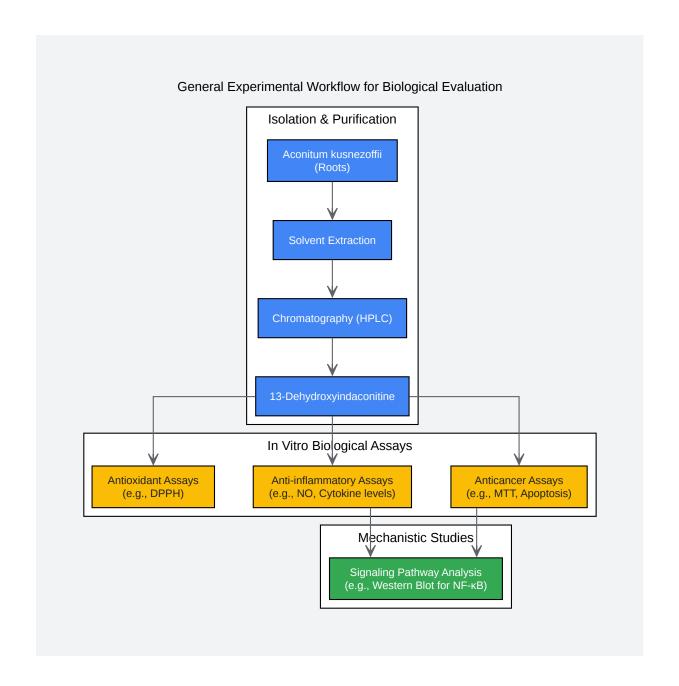
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound.


- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.
- Assay Procedure:
 - Different concentrations of 13-Dehydroxyindaconitine are prepared in a suitable solvent (e.g., methanol).
 - In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the sample.
 - A control containing the solvent and DPPH solution is also prepared.
 - The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate a key putative signaling pathway and a general experimental workflow for the investigation of **13-Dehydroxyindaconitine**.



Click to download full resolution via product page

Caption: Hypothesized inhibition of the NF-kB signaling pathway by **13-Dehydroxyindaconitine**.

Click to download full resolution via product page

Caption: General workflow for the study of **13-Dehydroxyindaconitine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scielo.br [scielo.br]
- 2. kintai-bio.com [kintai-bio.com]
- 3. CN102920797A Extraction and purification process for active components of kusnezoff monkshood - Google Patents [patents.google.com]
- 4. CN101423495B A kind of preparation method of aconitum hydrolyzed monoester type alkaloid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [13-Dehydroxyindaconitine molecular formula and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588448#13-dehydroxyindaconitine-molecular-formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com